Panulisib - 1356033-60-7

Panulisib

Catalog Number: EVT-287273
CAS Number: 1356033-60-7
Molecular Formula: C27H20F3N9
Molecular Weight: 527.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Panulisib is an orally bioavailable inhibitor of phosphoinositide 3-kinase (PI3K), mammalian target of rapamycin (mTOR), activin receptor-like kinase 1 (ALK-1) and DNA-dependent protein kinase (DNA-PK), with potential anti-angiogenic and antineoplastic activities. Upon oral administration, panulisib inhibits the activity of all four kinases. This prevents PI3K/mTOR and ALK-1-mediated signaling pathways and may lead to the inhibition of cancer cell growth in PI3K/mTOR-overexpressing tumor cells and angiogenesis in ALK-1-overexpressing endothelial cells. Also, by inhibiting DNA-PK, this agent inhibits the ability of tumor cells to repair damaged DNA. The PI3K/mTOR pathway is upregulated in a variety of tumors and plays an important role in regulating cancer cell proliferation, growth, and survival. ALK-1, a member of the transforming growth factor beta (TGF-b) type I receptor family, is overexpressed on endothelial cells in a variety of tumor types and increases endothelial cell proliferation and migration. DNA-PK is activated upon DNA damage and plays a key role in repairing double-stranded DNA breaks.
Source and Classification

Panulisib is derived from a series of synthetic modifications aimed at enhancing the pharmacological properties of existing compounds within the same class. It falls under the category of small molecule inhibitors, specifically targeting the phosphoinositide 3-kinase pathway and mTOR signaling, which are crucial in cancer progression and metabolism.

Synthesis Analysis

Methods and Technical Details

The synthesis of Panulisib involves several key steps that include:

  1. Building Blocks: The synthesis begins with commercially available starting materials that serve as building blocks for the final compound.
  2. Reactions: Key reactions include:
    • Amidation: Coupling of amines with carboxylic acids to form amides.
    • Cyclization: Formation of cyclic structures through intramolecular reactions.
    • Functional Group Modifications: Introducing halogens or other substituents to enhance activity and selectivity.

These reactions are typically conducted under controlled conditions, utilizing solvents that facilitate the desired reactivity while minimizing side reactions.

Molecular Structure Analysis

Structure and Data

The molecular structure of Panulisib can be represented by its chemical formula and 2D structure, which includes multiple functional groups that contribute to its activity. The compound features a complex arrangement that allows it to effectively bind to its targets.

  • Molecular Formula: C₁₉H₁₈ClF₃N₄O₃S
  • Molecular Weight: Approximately 450.88 g/mol

The structural data indicates the presence of fluorine and chlorine atoms, which are known to influence the pharmacokinetic properties of similar compounds.

Chemical Reactions Analysis

Reactions and Technical Details

Panulisib undergoes various chemical reactions that are critical for its biological activity:

  1. Phosphorylation: As a kinase inhibitor, it competes with ATP for binding at the active site of phosphoinositide 3-kinase and mTOR.
  2. Hydrolysis: The compound may undergo hydrolysis in biological systems, affecting its stability and bioavailability.
  3. Metabolism: Cytochrome P450 enzymes may metabolize Panulisib, leading to various metabolites that could have therapeutic implications.

These reactions are essential for understanding the drug's mechanism of action and potential interactions within biological systems.

Mechanism of Action

Process and Data

Panulisib exerts its effects primarily through inhibition of the phosphoinositide 3-kinase/mTOR pathway:

  1. Inhibition of Kinases: By binding to the active sites of these kinases, Panulisib prevents phosphorylation events that lead to cell proliferation and survival.
  2. Induction of Apoptosis: The disruption of signaling pathways can trigger apoptotic pathways in cancer cells, leading to reduced tumor growth.
  3. Impact on Metabolism: Inhibition also affects metabolic processes within cancer cells, making them less viable under stress conditions.

Data from preclinical studies indicate significant tumor regression in models treated with Panulisib compared to controls.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Activity may vary depending on the pH of the environment, influencing solubility and absorption.

Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular characterization.

Applications

Scientific Uses

Panulisib is primarily investigated for:

  1. Cancer Therapy: Targeting solid tumors and hematological malignancies resistant to current treatments.
  2. Combination Therapy: Potential use in combination with other agents to enhance therapeutic efficacy.
  3. Research Tool: As a selective inhibitor, it serves as a valuable tool in studying the phosphoinositide 3-kinase/mTOR signaling pathway in various biological contexts.

Ongoing clinical trials aim to establish its efficacy and safety profile in human subjects, potentially expanding its application in oncology therapeutics.

Introduction

Pharmacological Profile of Panulisib

Panulisib exhibits balanced nanomolar inhibition across Class I PI3K isoforms, mTOR kinase, and ALK1, distinguishing it from narrower-spectrum inhibitors. Biochemical assays reveal IC₅₀ values of 2.2 nM against PI3K, 4.4 nM against mTOR, 47 nM against ALK1, and 1.5 nM against DNA-PK [3]. This polypharmacology translates to potent cellular pathway suppression, as demonstrated by 90-100% reduction in phosphorylated AKT (Ser473), S6, and 4EBP1 in KRAS-mutant NSCLC lines (H460, A549) at pharmacologically relevant concentrations [3] [8]. The compound's physicochemical profile favors cellular permeability and target engagement, with calculated XLogP of 4.73, topological polar surface area of 133.97 Ų, and hydrogen bonding characteristics (7 acceptors, 1 donor) consistent with intracellular activity [1] [8].

Table 2: Enzymatic and Cellular Activity Profile

TargetIC₅₀ (nM)Cellular EffectExperimental Model
PI3K2.2Suppression of pAKT, pS6, p4EBP1H460 NSCLC cells
mTORC1/24.4G1 cell cycle arrest; apoptosis inductionER+ breast cancer lines
ALK147Inhibition of endothelial tube formationHUVEC angiogenesis assays
DNA-PK1.5Impaired DNA damage repairRadiosensitization assays
CytotoxicityIC₅₀ (nM)
- KRAS-mut NSCLC5-7Reduced viability via dual pathway suppressionA549, H460 cell lines
- ER+ Breast Cancer<10Activity against tamoxifen-resistant modelsMCF-7/TAMR cell line

Mechanistically, Panulisib disrupts oncogenic signaling through three complementary axes:

  • PI3K/mTOR Axis Suppression: By competitively inhibiting ATP-binding sites in PI3Kα and mTORC1/2 complexes, Panulisib abrogates the PI3K-AKT-mTOR signaling cascade, inducing metabolic stress and apoptosis in tumor cells dependent on this pathway [3] [8].
  • ALK1-Mediated Antiangiogenesis: ALK1 inhibition (IC₅₀ 47 nM) blocks BMP9-induced SMAD phosphorylation in endothelial cells, reducing tumor vascularization in xenograft models by >60% at 10 mg/kg doses [3].
  • DNA Repair Interference: Potent DNA-PK inhibition (IC₅₀ 1.5 nM) impairs non-homologous end joining, suggesting potential synergy with DNA-damaging agents [3].

Historical Development and Rationale for Target Selection

Panulisib emerged from Piramal Life Sciences' medicinal chemistry program targeting the PI3K/mTOR pathway, a then-promising oncology target family with emerging clinical validation. Patent analysis (WO2012007926A1) reveals the compound was designated "Example 96" in a series of imidazoquinoline derivatives optimized for balanced PI3K/mTOR inhibition [1] [6]. The rationale for adding ALK1 inhibition stemmed from clinical observations of compensatory angiogenesis in tumors treated with PI3K inhibitors alone. By co-targeting ALK1—a TGF-β receptor critical for endothelial cell proliferation—developers aimed to concurrently suppress tumor proliferation and neovascularization [3] [6].

Key milestones in development include:

  • 2011-2012: Initial synthesis and patent filing disclosing the compound as "Example 96" with broad claims covering pharmaceutical compositions [1] [6].
  • 2014-2015: Preclinical validation in NSCLC and breast cancer models demonstrating superior efficacy versus single-pathway inhibitors, particularly in KRAS-mutant settings where PI3K inhibitors typically show limited activity [3] [8].
  • 2016: Phase I initiation (NCT# unreported) in advanced refractory solid tumors with primary objectives of determining maximum tolerated dose and dose-limiting toxicities [5] [8].
  • Post-2018: Clinical suspension due to sponsor strategic decisions despite preliminary evidence of biological activity, shifting its status to a research tool compound [5] [8].

Table 3: Developmental Timeline and Clinical Status

YearPhaseIndicationOutcome/Status
2012PreclinicalKRAS-mutant NSCLCPotent in vitro/in vivo efficacy
2014PreclinicalER+ breast cancerActivity vs endocrine-resistant lines
2016Phase 1Advanced refractory solid tumorsInitiated (MTD/DLT objectives)
2025*StatusAll indicationsSuspended (sponsor decision)

*Current as of 2025-06-26 [5] [8]

Scope and Research Objectives

Current research applications of Panulisib focus on mechanistic studies and combination therapy development rather than clinical advancement. Key research objectives include:

  • Elucidating Resistance Mechanisms: Investigate compensatory pathway activation in tumor models following ALK1/PI3K/mTOR co-inhibition using transcriptomic and proteomic approaches [3] [8].
  • Validating Antiangiogenic Synergy: Quantify vascular normalization effects in genetically engineered mouse models (GEMMs) of NSCLC to optimize antiangiogenic combination regimens [3].
  • Exploiting DNA Repair Deficiencies: Characterize synthetic lethality with PARP inhibitors and radiation in homologous recombination-proficient cancers leveraging Panulisib's DNA-PK inhibition [3] [5].
  • Tool Compound Applications: Serve as a biochemical probe for deconvoluting PI3K-ALK1 crosstalk in tumor microenvironments using 3D co-culture systems [8] [10].
  • Repurposing for Non-Oncology Indications: Preliminary exploration of ALK1-dependent fibrotic pathways in pulmonary and renal fibrosis models [5].

These objectives are facilitated by Panulisib's well-defined selectivity profile, commercial availability for research (MedKoo Cat# 206131), and stability characteristics (shelf life >2 years at -20°C; soluble in DMSO) [3] [8]. Future studies require addressing limitations including undefined ALK1 engagement biomarkers and lack of clinical pharmacokinetic data.

Table 4: Recognized Nomenclature for Panulisib

Designation TypeName
INNPanulisib
Systematic Name(E)-N-(8-(6-amino-5-(trifluoromethyl)pyridin-3-yl)-1-(6-(1-cyano-1-methylethyl)pyridin-3-yl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-ylidene)cyanamide
SynonymsP7170, P-7170, AK151761, AK-151761
CAS Registry1356033-60-7
UNIIS9WA04F921
PubChem CID56947515
ChEMBL IDCHEMBL3545322

Properties

CAS Number

1356033-60-7

Product Name

Panulisib

IUPAC Name

[8-[6-amino-5-(trifluoromethyl)pyridin-3-yl]-1-[6-(2-cyanopropan-2-yl)pyridin-3-yl]-3-methylimidazo[4,5-c]quinolin-2-ylidene]cyanamide

Molecular Formula

C27H20F3N9

Molecular Weight

527.5 g/mol

InChI

InChI=1S/C27H20F3N9/c1-26(2,13-31)22-7-5-17(11-35-22)39-23-18-8-15(16-9-19(27(28,29)30)24(33)36-10-16)4-6-20(18)34-12-21(23)38(3)25(39)37-14-32/h4-12H,1-3H3,(H2,33,36)

InChI Key

VJLRLTSXTLICIR-UHFFFAOYSA-N

SMILES

CC(C)(C#N)C1=NC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=NC#N)C)C5=CC(=C(N=C5)N)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

AK151761; AK 151761; AK-151761; P7170; P 7170; P-7170; Panulisib.

Canonical SMILES

CC(C)(C#N)C1=NC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=NC#N)C)C5=CC(=C(N=C5)N)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.